molecular formula C11H16ClNO B1252924 Clorprenaline, (S)- CAS No. 29261-25-4

Clorprenaline, (S)-

Cat. No.: B1252924
CAS No.: 29261-25-4
M. Wt: 213.7 g/mol
InChI Key: SSMSBSWKLKKXGG-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Clorprenaline, (S)- involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with isopropylamine to form 1-(2-chlorophenyl)-2-isopropylaminoethanol . This intermediate is then subjected to further reactions to yield the final product, Clorprenaline, (S)-. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Chemical Reactions Analysis

Clorprenaline, (S)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of the original compound with modified functional groups .

Scientific Research Applications

Clorprenaline, (S)- has a wide range of scientific research applications:

Mechanism of Action

Clorprenaline, (S)- functions as a beta-adrenergic agonist, primarily targeting beta-2 adrenergic receptors in the smooth muscle cells of the bronchi . Upon binding to these receptors, it activates adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates target proteins, resulting in decreased intracellular calcium levels. This decrease in calcium levels causes relaxation of the smooth muscle fibers, leading to bronchodilation and improved airflow .

Comparison with Similar Compounds

Clorprenaline, (S)- is often compared with other beta-adrenergic agonists such as salbutamol, terbutaline, and isoproterenol. While all these compounds share similar mechanisms of action, Clorprenaline, (S)- is unique in its specific binding affinity and selectivity for beta-2 adrenergic receptors . This selectivity reduces the likelihood of cardiovascular side effects, making it a preferred choice for treating respiratory conditions .

Similar compounds include:

Clorprenaline, (S)-’s unique properties and selective action make it a valuable compound in both research and clinical settings.

Properties

CAS No.

29261-25-4

Molecular Formula

C11H16ClNO

Molecular Weight

213.7 g/mol

IUPAC Name

(1S)-1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol

InChI

InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3/t11-/m1/s1

InChI Key

SSMSBSWKLKKXGG-LLVKDONJSA-N

Isomeric SMILES

CC(C)NC[C@H](C1=CC=CC=C1Cl)O

SMILES

CC(C)NCC(C1=CC=CC=C1Cl)O

Canonical SMILES

CC(C)NCC(C1=CC=CC=C1Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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